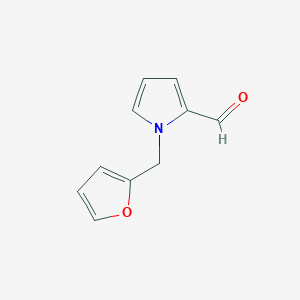

1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde

説明

1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted with a formyl group at position 2 and a furan-containing methyl group at position 1. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. This compound is primarily utilized in synthetic organic chemistry as an intermediate for designing pharmaceuticals, ligands, and bioactive molecules .

特性

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBJPTHZYBWJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336196 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-32-4 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The reaction typically involves dispersing pyrrole-2-carbaldehyde in a polar aprotic solvent such as 1,2-dichloroethane (DCE) and adding a furfuryl halide (e.g., furfuryl chloride) in the presence of aluminum chloride (AlCl₃) as a catalyst. The AlCl₃ activates the alkylating agent by generating a reactive carbocation intermediate, which undergoes nucleophilic attack by the pyrrole’s nitrogen atom. The reaction proceeds under mild conditions (room temperature to 50°C) over 2–24 hours, yielding the target compound after aqueous workup and purification.

Table 1: Representative Alkylation Conditions

| Component | Quantity | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | 5.0 mmol | DCE | AlCl₃ | 25°C | 2 | 75 |

| Furfuryl chloride | 6.0 mmol | DCE | AlCl₃ | 25°C | 2 | 75 |

Key variables influencing yield include the stoichiometric ratio of the alkylating agent (1.2–1.5 equivalents), catalyst loading (1.0–2.2 equivalents of AlCl₃), and solvent polarity. Excess AlCl₃ may lead to side reactions, such as over-alkylation or decomposition of the furan ring.

Vilsmeier-Haack Formylation Followed by Alkylation

A two-step synthesis involving Vilsmeier-Haack formylation and subsequent alkylation offers enhanced control over regioselectivity and functional group compatibility. This method is particularly advantageous for synthesizing derivatives with complex substitution patterns.

Vilsmeier-Haack Formylation of Pyrrole

The first step involves converting pyrrole to pyrrole-2-carbaldehyde using a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and oxalyl chloride. The reagent facilitates electrophilic formylation at the pyrrole’s 2-position via an iminium intermediate.

Table 2: Vilsmeier-Haack Formylation Conditions

| Component | Quantity | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pyrrole | 5.0 mmol | DMF, oxalyl Cl₂ | DCE | 0°C → 25°C | 1.5 | 85 |

Alkylation of Pyrrole-2-carbaldehyde

The resulting pyrrole-2-carbaldehyde is then subjected to alkylation with furfuryl chloride under conditions analogous to those described in Section 1. This sequential approach ensures high regiochemical fidelity, as the formyl group directs subsequent substitution to the nitrogen atom.

Industrial-Scale Production Methods

Industrial synthesis of 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde prioritizes cost efficiency, safety, and scalability. Key adaptations include the use of biomass-derived furfurals and continuous-flow reactors to minimize solvent waste and energy consumption.

Solvent and Catalyst Optimization

Replacing dichloroethane with greener solvents such as ethyl acetate or cyclopentyl methyl ether (CPME) reduces environmental impact. Heterogeneous catalysts, including zeolite-supported AlCl₃, enable catalyst recovery and reuse, lowering production costs.

Purification Strategies

Industrial-scale purification often employs fractional distillation or crystallization instead of column chromatography. These methods achieve >95% purity while accommodating large batch sizes.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Alkylation | 75 | 90 | Moderate | Low |

| Vilsmeier-Alkylation | 80 | 95 | High | Moderate |

| Industrial Production | 70 | 95 | High | Low |

The Vilsmeier-Alkylation route offers superior yield and purity but requires additional synthetic steps. Industrial methods balance efficiency with environmental and economic considerations.

Characterization of this compound

Spectroscopic Data

化学反応の分析

Types of Reactions: 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrrole rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: A wide range of substituted furylmethyl-pyrrole derivatives.

科学的研究の応用

Pharmaceutical Development

1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties make it particularly valuable in developing drugs that target neurological disorders. For instance, studies have shown that derivatives of this compound exhibit neuroprotective effects, which are essential in treating conditions like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Properties

- Research Focus : Investigating the neuroprotective effects of this compound derivatives.

- Findings : Compounds derived from this aldehyde demonstrated significant inhibition of oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic benefits in neurodegenerative diseases.

Organic Synthesis

This compound is widely utilized in organic chemistry for constructing complex molecules. It acts as a versatile building block in various chemical reactions, enabling the synthesis of more intricate structures.

Data Table: Organic Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Condensation | Reacts with amines to form pyrrole derivatives | Yields diverse nitrogen-containing compounds |

| Oxidation | Oxidation leads to carboxylic acid derivatives | Enhances functional group diversity |

| Cyclization | Forms cyclic compounds through intramolecular reactions | Produces complex heterocycles |

Material Science

In material science, this compound is explored for its potential in developing novel materials such as polymers and coatings. The furan and pyrrole moieties contribute to enhanced mechanical and thermal properties.

Application Example: Polymer Development

- Research Focus : Utilizing the compound in the synthesis of conductive polymers.

- Findings : Polymers synthesized with this compound exhibited improved electrical conductivity and thermal stability compared to traditional materials.

Agricultural Chemistry

The compound is being explored for its potential use in agrochemicals. It serves as a precursor for developing new pesticides or herbicides that are more effective and environmentally friendly.

Case Study: Pesticide Development

- Research Focus : Evaluating the efficacy of this compound-based pesticides.

- Findings : Preliminary studies indicated that these pesticides showed higher efficacy against common agricultural pests while demonstrating reduced toxicity to non-target organisms.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. It aids in elucidating biological pathways and developing new therapeutic strategies.

Data Table: Biochemical Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Investigating inhibition of specific enzymes | Significant inhibition observed with certain derivatives |

| Receptor Binding | Assessing binding affinity to receptors | High affinity for neurotransmitter receptors noted |

作用機序

The mechanism by which 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the context in which the compound is used.

類似化合物との比較

Key Structural Features :

- Pyrrole core : A five-membered aromatic ring with one nitrogen atom.

- Aldehyde functional group : Positioned at C-2, enabling nucleophilic addition reactions.

- Furylmethyl substituent : A furan ring (oxygen-containing heterocycle) linked via a methyl group at N-1, influencing electronic and steric properties.

Safety protocols highlight its handling as a research chemical with precautions against inhalation, skin contact, and ingestion .

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde with analogous pyrrole-2-carbaldehyde derivatives, emphasizing structural variations, synthetic methods, and applications.

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., chlorophenyl in ) enhance electrophilicity at the aldehyde position, favoring nucleophilic attacks. Bulkier substituents (e.g., naphthyl in ) reduce reaction yields (50%) due to steric hindrance during Pd-catalyzed coupling. Alkyl chains (e.g., 3-methylpentan-2-yl in ) improve solubility in nonpolar solvents, aiding purification (86% yield).

Spectroscopic and Physicochemical Properties

- NMR Shifts :

- IR Spectroscopy :

- Aldehyde C=O stretches appear at ~1680–1720 cm⁻¹ across derivatives .

生物活性

1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde, also known as N-furfuryl-2-formylpyrrole, is a heterocyclic compound characterized by its unique structure that combines a pyrrole ring with a furan moiety and an aldehyde functional group. With a molecular formula of C₉H₉NO and a molecular weight of approximately 147.17 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including condensation reactions involving pyrrole derivatives and furfural. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in various biological systems. This is particularly important in preventing cellular damage associated with aging and chronic diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies have indicated that compounds containing pyrrole and furan rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways related to proliferation and survival.

The biological mechanisms underlying the activities of this compound are still under investigation. However, it is believed that the compound interacts with cellular signaling processes and may influence gene expression related to oxidative stress and inflammation. For example, it may inhibit the activity of certain kinases involved in cell survival pathways, leading to enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.

- Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory responses.

- Antimicrobial Evaluation : The compound exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Pyrrole-2-carboxaldehyde | C₆H₇NO | Lacks the furan moiety; simpler structure |

| 1-Ethyl-1H-pyrrole-2-carbaldehyde | C₇H₉NO | Ethyl substitution instead of furyl |

| 5-Methyl-1H-pyrrole-2-carbaldehyde | C₇H₉NO | Contains a methyl group at position 5 |

The presence of both furan and pyrrole rings in this compound enhances its reactivity and biological activity compared to simpler derivatives. This structural complexity allows for diverse applications in pharmaceuticals and materials science.

Q & A

Basic Research Questions

Q. What are the key functional groups in 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde, and how do they influence its reactivity?

- The compound contains a pyrrole ring substituted with a furylmethyl group at the 1-position and a carbaldehyde group at the 2-position. The aldehyde group is highly reactive in nucleophilic additions (e.g., forming imines or hydrazones), while the furan ring enables π-π stacking and participation in cycloaddition reactions. The nitrogen in the pyrrole ring may act as a weak base or coordination site for metal catalysts .

Q. What are standard synthetic routes for this compound?

- A common method involves alkylation of 1H-pyrrole-2-carbaldehyde with 2-(chloromethyl)furan in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Reaction conditions (50–80°C, 6–24 hours) and purification via column chromatography typically yield the product in 48–85% efficiency . Alternative routes include Vilsmeier-Haack formylation of pre-functionalized pyrrole derivatives .

Q. How is this compound characterized structurally?

- 1H NMR : Key signals include δ ~9.5 ppm (aldehyde proton), δ 6.2–7.4 ppm (pyrrole and furan protons), and δ 5.5 ppm (CH₂ bridge protons). 13C NMR confirms the aldehyde carbon at ~180 ppm and aromatic carbons at 110–140 ppm . X-ray crystallography (using SHELX programs) resolves bond lengths and angles, confirming the planar pyrrole-furan system .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Contradictory yields (48% vs. 85%) arise from variations in reaction time, temperature, and stoichiometry. Optimized protocols use a 1:1.5 molar ratio of 1H-pyrrole-2-carbaldehyde to 2-(chloromethyl)furan, K₂CO₃ as a base, and strict anhydrous conditions to minimize hydrolysis of the aldehyde group. Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, improving yields to >80% .

Q. What role does this compound play in enantioselective synthesis?

- It serves as a precursor for 5,6-dihydroindolizines via a cascade reaction catalyzed by (S)-α,α-diphenylprolinol trimethylsilyl ether. The aldehyde undergoes imine formation with amines, followed by cyclization to form chiral indolizidine scaffolds. Enantiomeric excess (ee) >90% is achievable under controlled pH and temperature .

Q. How do structural modifications impact its application in multicomponent reactions (MCRs)?

- Substituting the furan with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, enabling faster MCRs. For example, azide-alkyne cycloadditions with 1-(3-azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde yield triazole-linked hybrids. The aldehyde group also participates in Knoevenagel condensations, forming α,β-unsaturated ketones for further functionalization .

Q. What challenges arise in crystallographic analysis of derivatives?

- Twinning and low-resolution data are common due to flexible CH₂ bridges. SHELXL refinement with high-resolution data (d-spacing <1 Å) and HKLF5 format for twinned crystals improves accuracy. Disordered furan/pyrrole moieties require restraints on bond lengths and angles during refinement .

Methodological Considerations

Q. How to resolve contradictions in reported reaction mechanisms?

- Conflicting proposals (e.g., radical vs. polar pathways in azide reactions) are addressed via DFT calculations (e.g., Gaussian 16) to map transition states and isotopic labeling (e.g., ²H or ¹³C) to track bond formation. Kinetic studies under varying temperatures and catalysts clarify dominant pathways .

Q. What analytical techniques validate purity and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。